![molecular formula C8H15ClN2O2 B2406865 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1820684-55-6](/img/structure/B2406865.png)
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
“3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . Pyrrolidine derivatives can undergo various reactions, including those catalyzed by palladium, which can lead to the formation of N-acyl- and N-Boc-protected pyrrolidines .Scientific Research Applications
- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. Stereogenicity of carbons within the ring affects binding to enantioselective proteins .
- The nitrile group in 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride makes it a potential building block for organic synthesis. It serves as an intermediate for preparing more complex molecules with desired properties.
- Researchers have investigated synthetic strategies for constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives .
- Some derivatives of 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride have shown favorable protection in anticonvulsant tests, such as the scPTZ test. Structure-activity relationships (SAR) related to steric factors influence their biological activity .
- The synthetic route to obtain the key intermediate 5 involves a four-step procedure, including esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), and nucleophilic reactions. This work highlights the versatility of the pyrrolidine-containing scaffold in accessing novel pyridine N-oxides .
- Researchers have investigated the stereochemistry and spatial orientation of substituents in pyrrolidine derivatives. These factors impact the biological profile of drug candidates, especially their binding modes to enantioselective proteins .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Building Blocks
Heterocyclic Chemistry
Anticonvulsant Activity
Novel Pyridine N-Oxides Synthesis
Pharmacological Studies
Future Directions
The future directions in the research and development of pyrrolidine derivatives like “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” could involve exploring new synthetic strategies and investigating the influence of different substituents on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELWNIAXGSMDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride |
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